Methyl 2-cyano-6-fluoro-4-nitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-cyano-6-fluoro-4-nitrobenzoate is an organic compound with the molecular formula C9H5FN2O4 It is a derivative of benzoic acid and contains functional groups such as cyano, fluoro, and nitro
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-cyano-6-fluoro-4-nitrobenzoate typically involves multi-step organic reactions. One common method includes the nitration of methyl 2-fluorobenzoate followed by the introduction of a cyano group. The nitration process involves treating methyl 2-fluorobenzoate with a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting product is then subjected to a cyanation reaction using reagents such as sodium cyanide or potassium cyanide in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The reaction conditions are carefully monitored to maintain safety and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-cyano-6-fluoro-4-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The cyano group can be reduced to an amine group using reagents like lithium aluminum hydride.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Reduction of Nitro Group: Methyl 2-cyano-6-fluoro-4-aminobenzoate.
Reduction of Cyano Group: Methyl 2-amino-6-fluoro-4-nitrobenzoate.
Substitution of Fluoro Group: Various substituted benzoates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 2-cyano-6-fluoro-4-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 2-cyano-6-fluoro-4-nitrobenzoate depends on its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The cyano group can act as an electrophile, participating in nucleophilic addition reactions. The fluoro group can influence the compound’s lipophilicity and binding affinity to target proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-fluoro-4-nitrobenzoate: Similar structure but lacks the cyano group.
Methyl 2-cyano-4-nitrobenzoate: Similar structure but lacks the fluoro group.
Methyl 2-cyano-6-fluorobenzoate: Similar structure but lacks the nitro group.
Uniqueness
Methyl 2-cyano-6-fluoro-4-nitrobenzoate is unique due to the presence of all three functional groups (cyano, fluoro, and nitro) on the benzoate ring
Eigenschaften
Molekularformel |
C9H5FN2O4 |
---|---|
Molekulargewicht |
224.14 g/mol |
IUPAC-Name |
methyl 2-cyano-6-fluoro-4-nitrobenzoate |
InChI |
InChI=1S/C9H5FN2O4/c1-16-9(13)8-5(4-11)2-6(12(14)15)3-7(8)10/h2-3H,1H3 |
InChI-Schlüssel |
VZBIEHAGLVEQAY-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C=C(C=C1F)[N+](=O)[O-])C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.